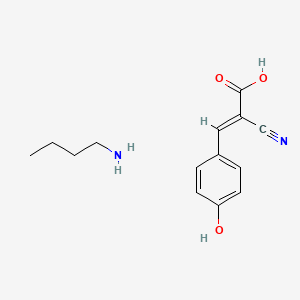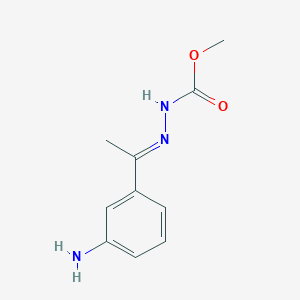![molecular formula C21H21NO B3131571 N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline CAS No. 356530-22-8](/img/structure/B3131571.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline
Overview
Description
N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to an aniline moiety through a methylene bridge, with an ethoxy group attached to the aniline ring. Biphenyl derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methylene Bridge: The biphenyl intermediate is then reacted with formaldehyde and aniline under acidic conditions to introduce the methylene bridge, forming N-([1,1’-Biphenyl]-4-ylmethyl)aniline.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro, sulfonyl, and halogenated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated biphenyl structure, enhancing the efficiency of devices like OLEDs . In pharmaceuticals, the compound’s aniline moiety can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-([1,1’-Biphenyl]-4-ylmethyl)aniline: Lacks the ethoxy group, resulting in different electronic properties and reactivity.
N-(4-Ethoxyphenyl)-N-methyl-4-phenylbenzamide: Contains a similar biphenyl structure but with different functional groups, leading to variations in its applications and properties.
Uniqueness
N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline is unique due to the presence of both the biphenyl and ethoxy groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and pharmaceuticals, where specific structural attributes are crucial for performance .
Properties
IUPAC Name |
4-ethoxy-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-23-21-14-12-20(13-15-21)22-16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-15,22H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNVIZDGIYAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)





![N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B3131533.png)



![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)



